Biafungin acetate is a polyene antifungal agent isolated from Streptomyces bifungatus []. It exhibits fungicidal activity against a broad spectrum of fungal pathogens [, ]. While its use in clinical medicine is limited due to potential toxicity, biafungin acetate has gained interest in scientific research for various applications.
Biafungin acetate functions by binding to ergosterol, a vital component of the fungal cell membrane. This binding disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell death [, ]. Studies have demonstrated its effectiveness against various pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans [, , ].
Due to its potent antifungal activity, biafungin acetate serves as a scaffold for the development of new antifungal drugs with improved efficacy and reduced toxicity []. Researchers are exploring structural modifications of biafungin acetate to achieve these goals [].
Biafungin acetate has been used to investigate interactions between fungi and bacteria. Studies suggest that it can enhance the antifungal activity of certain antibiotics, potentially leading to the development of combination therapies for fungal infections [].
Biafungin acetate serves as a valuable tool in membrane biophysics research to understand the mechanisms of action of polyene antifungal agents and their interaction with sterols [].
Rezafungin acetate possesses the molecular formula C₆₅H₈₈N₈O₁₉, representing a complex organic compound with significant molecular complexity [1] [2]. The compound is formed as an acetate salt obtained by combining rezafungin with one molar equivalent of acetic acid [8]. This formulation includes both the parent rezafungin molecule (C₆₃H₈₄N₈O₁₇) and the acetate counterion (C₂H₃O₂) [10] [12].
The elemental composition of rezafungin acetate demonstrates a carbon-rich structure characteristic of complex lipopeptide molecules [13]. The detailed elemental analysis reveals the following distribution:
| Element | Count | Atomic Mass (amu) | Total Mass Contribution (amu) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 65 | 12.011 | 780.715 | 60.74 |
| Hydrogen (H) | 88 | 1.008 | 88.704 | 6.90 |
| Nitrogen (N) | 8 | 14.007 | 112.056 | 8.72 |
| Oxygen (O) | 19 | 15.999 | 303.981 | 23.65 |
The high carbon content of 60.74% reflects the lipopeptide nature of this echinocandin derivative [4]. The substantial oxygen content of 23.65% corresponds to the multiple hydroxyl groups, carbonyl functionalities, and ether linkages present throughout the molecular structure [1]. The nitrogen content of 8.72% is attributed to the eight nitrogen atoms distributed across the peptide backbone and the quaternary ammonium group [7].
The complete International Union of Pure and Applied Chemistry nomenclature for rezafungin acetate is: 2-[[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.0⁹,¹³]heptacosan-21-yl]oxy]ethyl-trimethylazanium;acetate [8].
This systematic name reflects the complex tricyclic structure with multiple stereogenic centers and functional groups [1]. The alternative chemical designation used in pharmaceutical contexts is: Echinocandin B, 1-[(4R,5R)-4-hydroxy-N²-[[4"-(pentyloxy)[1,1':4',1"-terphenyl]-4-yl]carbonyl]-5-[2-(trimethylammonio)ethoxy]-L-ornithine]-4-[(4S)-4-hydroxy-4-(4-hydroxyphenyl)-L-allothreonine]-, acetate (1:1) [12] [13] [16].
The nomenclature indicates the presence of the characteristic echinocandin cyclic peptide core with specific substitutions that distinguish rezafungin from other echinocandin family members [9]. The terphenyl moiety and pentyloxy substituent represent key structural modifications that contribute to the compound's unique pharmacokinetic properties [3].
Rezafungin acetate exhibits a highly complex three-dimensional structure characterized by a cyclic lipopeptide backbone typical of echinocandin antifungals [9]. The molecule contains a total of fifteen defined atom stereocenters with no undefined stereocenters, indicating complete stereochemical definition [8]. The stereochemical configuration includes multiple chiral centers with specific (S) and (R) designations: 3S, 6S, 9S, 11R, 15S, 18S, 20R, 21R, 24S, 25S, 26S, 1S, 2S, 1R, and 4S [1].
The structural framework consists of a hexazatricyclo[22.3.0.0⁹,¹³]heptacosan core, representing a 27-membered macrocyclic ring system with integrated nitrogen atoms [8]. This tricyclic arrangement provides the molecule with significant conformational rigidity while maintaining essential flexibility for biological activity [9].
| Stereochemical Property | Value |
|---|---|
| Defined Atom Stereocenters | 15 |
| Undefined Atom Stereocenters | 0 |
| Defined Bond Stereocenters | 0 |
| Undefined Bond Stereocenters | 0 |
| Configuration | Multiple stereocenters with defined (S) and (R) configurations |
| Chiral Centers (Key Positions) | 3S, 6S, 9S, 11R, 15S, 18S, 20R, 21R, 24S, 25S, 26S, 1S, 2S, 1R, 4S |
The molecule features several distinctive structural elements including multiple hydroxyl groups positioned at specific carbon centers (C-11, C-20, C-25), contributing to the compound's hydrophilic character [8]. A quaternary ammonium group (trimethylazanium) is attached via an ethoxy linker, providing positive charge characteristics [1]. The lipophilic side chain contains a pentoxyphenyl-terphenyl system that extends from the peptide core, significantly influencing the molecule's membrane interactions [7].
Rezafungin acetate is uniquely identified through several standardized chemical identification systems [4]. The Chemical Abstracts Service registry number is 1631754-41-0, which serves as the primary identifier for this specific acetate salt form [1] [4] [5].
The International Chemical Identifier string is: InChI=1S/C63H84N8O17.C2H4O2/c1-8-9-10-28-87-45-25-21-40(22-26-45)38-13-11-37(12-14-38)39-15-17-42(18-16-39)56(80)64-46-31-48(76)61(88-29-27-71(5,6)7)68-60(84)52-53(77)34(2)32-70(52)63(86)50(36(4)73)66-59(83)51(55(79)54(78)41-19-23-43(74)24-20-41)67-58(82)47-30-44(75)33-69(47)62(85)49(35(3)72)65-57(46)81;1-2(3)4/h11-26,34-36,44,46-55,61,72-73,75-79H,8-10,27-33H2,1-7H3,(H5-,64,65,66,67,68,74,80,81,82,83,84);1H3,(H,3,4)/t34-,35+,36+,44+,46-,47-,48+,49-,50-,51-,52-,53-,54-,55-,61+;/m0./s1 [8].
The corresponding InChI key is MXMWJAPNUIKPGF-MLAUIKIVSA-N, providing a shorter hash-based identifier derived from the full InChI string [1] [7].
The Simplified Molecular Input Line Entry System representation is: CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4CC@HO.CC(=O)[O-] [8].
Additional database identifiers include ChEBI:230470 and ChEMBL3989928, facilitating cross-referencing across chemical and biological databases [8]. These identifiers ensure unambiguous identification of rezafungin acetate across different research and regulatory contexts [2].
The molecular weight of rezafungin acetate is precisely determined as 1285.44 g/mol based on standard atomic weights [1] [4] [5]. The exact mass, calculated using the most abundant isotopes, is 1284.61657261 daltons [8]. The monoisotopic mass, representing the mass of the molecule composed entirely of the most abundant isotopes of each element, is also 1284.61657261 daltons [8].
The slight difference between the molecular weight and exact mass reflects the contribution of heavier isotopes in the natural isotopic distribution of the constituent elements [10]. The isotopic distribution pattern is dominated by carbon-13, nitrogen-15, and oxygen-18 isotopes, though their individual contributions remain minimal due to their low natural abundance [8].
| Mass Property | Value |
|---|---|
| Molecular Weight | 1285.44 g/mol |
| Exact Mass | 1284.61657261 Da |
| Monoisotopic Mass | 1284.61657261 Da |
| Heavy Atom Count | 92 |
| Isotope Atom Count | 0 |
The large molecular weight reflects the complex structure containing 92 heavy atoms (non-hydrogen atoms) [8]. The absence of intentionally incorporated heavy isotopes (isotope atom count = 0) indicates that the compound exists in its natural isotopic form without isotopic labeling [1].
Rezafungin acetate exists as a hygroscopic, white to off-white powder under standard conditions [13] [16]. The solid state represents a crystalline or amorphous powder form suitable for pharmaceutical formulation [12]. The hygroscopic nature indicates the compound's tendency to absorb moisture from the surrounding atmosphere, necessitating appropriate storage conditions to maintain stability [13].
The physical appearance is characterized by a fine powder or cake-like solid with coloration ranging from pure white to slightly off-white [16]. This coloration variation may reflect different degrees of hydration or minor impurities within acceptable pharmaceutical specifications [12].
| Physical Property | Description |
|---|---|
| Physical State | Solid (Powder/Cake) |
| Appearance | Hygroscopic, white to off-white powder |
| Solubility in Water | Freely soluble |
| Solubility in Methanol | Soluble |
| Solubility in Ethanol | Sparingly soluble |
| Solubility in DMSO | 230 mg/mL (178.93 mM) |
The fundamental structural framework of rezafungin acetate consists of a cyclic hexapeptide core that defines the echinocandin class of antifungals [1] [2]. This cyclic depsipeptide structure contains six amino acid residues arranged in a ring configuration, incorporating several uncommon amino acids that are critical for biological activity [1]. The peptide backbone includes 4-hydroxyproline, 3-hydroxy-4-methylproline, dihydroxyornithine, and dihydroxyhomotyrosine residues [1]. These non-proteinogenic amino acids contribute to the rigid three-dimensional structure necessary for target recognition and binding to the fungal β-1,3-glucan synthase enzyme complex [1] [5].
The cyclic nature of the peptide core is maintained through peptide bonds and ester linkages, creating a depsipeptide structure where at least one amide group (-C(O)NHR-) is replaced by an ester linkage (-C(O)OR-) [1]. This cyclization is essential for maintaining the conformational rigidity required for optimal interaction with the target enzyme while providing resistance to proteolytic degradation [2] [3].
The most distinctive structural feature of rezafungin acetate is the incorporation of a choline aminal ether moiety at the C5 ornithine position, replacing the hemiaminal region found in anidulafungin [6] [7] [8]. This modification represents a critical chemical engineering achievement that fundamentally alters the stability profile of the molecule [1] [6].
The choline aminal ether structure consists of a quaternary ammonium side chain modification that prevents the spontaneous ring-opening degradation pathway observed in earlier echinocandins [9]. Unlike anidulafungin, which undergoes hemiaminal cleavage leading to ring opening and formation of reactive intermediates, the choline modification stabilizes the cyclic structure [8]. The quaternary ammonium functionality creates a permanent positive charge that enhances molecular stability while maintaining the essential pharmacophore required for antifungal activity [6] [7].
This structural modification has profound implications for the compound's pharmacokinetic properties. The prevention of ring-opening degradation results in a dramatically extended half-life of approximately 133-152 hours compared to 40-50 hours for anidulafungin [6] [9]. The enhanced stability also contributes to improved solubility characteristics and reduced formation of reactive metabolites that may contribute to toxicity [8] [9].
Rezafungin acetate incorporates a complex alkoxytriphenyl side chain system consisting of three phenyl rings arranged in a linear terphenyl configuration terminated by a pentyl ether chain [10] [9]. This side chain structure is attached to the α-amino group of the dihydroxyornithine residue and is essential for anchoring the drug to the fungal cell membrane [2] [3].
The terphenyl system consists of three aromatic rings connected in a 4,4'-biphenyl-4-yl arrangement, creating an extended aromatic framework that provides both hydrophobic interactions and conformational rigidity [10]. The terminal pentyl ether chain (4-pentoxyphenyl group) extends from the third phenyl ring, creating a lipophilic tail that facilitates membrane association [10] [9] [11].
The complete side chain designation is 4'-[4-(pentyloxy)phenyl]-[1,1'-biphenyl]-4-carbonyl, reflecting the systematic connectivity of the aromatic rings and the pentyl ether substitution [4]. This specific arrangement is crucial for biological activity, as removal of side chains by deacylation completely eliminates antifungal activity [1].
Primary metabolic transformations occur specifically at this side chain region through hydroxylation of the pentyl ether terminus, forming three distinct hydroxylated metabolite isomers: 2'-hydroxylpentyl, 3'-hydroxylpentyl, and 4'-hydroxylpentyl rezafungin [10] [9] [11]. A secondary metabolic pathway involves O-dealkylation with loss of the entire pentyl group to form despentyl-rezafungin [9] [11].
Rezafungin acetate contains multiple stereochemical centers that define its three-dimensional architecture and are critical for biological recognition and activity [12] [13]. The compound's complete stereochemical designation includes the following absolute configurations: (3S,9S,11R,15S,18S,20R,21R,24S,25S,26S) [12] [13].
The stereochemical complexity arises from the incorporation of multiple chiral amino acid residues within the cyclic peptide framework [12]. Key stereochemical centers include the C3 position corresponding to the first amino acid residue, the C9 and C11 positions within the central peptide backbone, and the C15, C18, C20, C21, C24, C25, and C26 positions that define the spatial arrangement of the remaining amino acid components [12].
The absolute configuration at the C21 position is particularly significant as it relates to the choline ether modification site [13]. The R configuration at this center ensures proper spatial orientation of the choline moiety for optimal stability and biological activity [6]. The S configuration at positions C3, C9, C15, C18, C24, C25, and C26 maintains the essential three-dimensional pharmacophore required for recognition by the target β-1,3-glucan synthase enzyme [12] [1].
These stereochemical requirements are absolute for biological activity, as demonstrated by the fact that all approved echinocandins share similar stereochemical patterns within their cyclic peptide cores [1]. The maintenance of proper stereochemistry is essential for the conformational rigidity required for enzyme binding and for the spatial presentation of functional groups involved in target recognition [2] [3].
The hydrogen bonding network within rezafungin acetate plays a fundamental role in maintaining structural integrity and mediating molecular interactions with biological targets [2] [3]. The compound contains multiple hydroxyl groups distributed throughout the cyclic peptide core that participate in both intramolecular and intermolecular hydrogen bonding interactions [12] [13].
Critical hydrogen bond donors include the dihydroxyornithine residues and the 4-hydroxyproline components within the peptide backbone [1]. The 4-hydroxyphenyl group derived from dihydroxyhomotyrosine provides additional hydrogen bonding capability through its phenolic hydroxyl functionality [12] [1]. These hydroxyl groups are strategically positioned to create stabilizing intramolecular hydrogen bonds that maintain the preferred bioactive conformation [2].
The choline aminal ether modification introduces additional hydrogen bonding considerations through the trimethylammonium functionality [6]. While the quaternary ammonium center cannot serve as a hydrogen bond donor, the surrounding ether oxygen atoms can participate as hydrogen bond acceptors, contributing to the overall stability of the molecular architecture [6] [7].
Intermolecular hydrogen bonding interactions are crucial for the compound's mechanism of action, facilitating recognition and binding to the β-1,3-glucan synthase enzyme complex [1] [5]. The hydroxyl groups positioned around the peptide periphery create a hydrogen bonding interface that complements the enzyme active site topology, enabling specific molecular recognition [1].
The hydrogen bonding network also influences the compound's pharmacokinetic properties through interactions with plasma proteins [2] [3]. High protein binding (96.4-98.0% in humans) is partially mediated by hydrogen bonding interactions between rezafungin hydroxyl groups and protein side chains, contributing to the extended half-life and altered distribution properties [2] [3].
The three-dimensional conformation of rezafungin acetate represents a carefully optimized balance between conformational rigidity required for target recognition and sufficient flexibility to accommodate binding site interactions [2] [3]. The cyclic peptide core adopts a well-defined three-dimensional structure that positions critical functional groups for optimal enzyme interaction [1].
Computational conformational analysis reveals that the peptide backbone maintains a relatively rigid cyclic structure with limited conformational freedom around the ring system [2]. The incorporation of proline residues and the cyclic constraint significantly reduce the accessible conformational space, ensuring consistent presentation of the pharmacophore [1] [2].
The choline aminal ether modification introduces subtle but important conformational changes compared to anidulafungin [6] [14]. Computational studies indicate that the quaternary ammonium substitution alters the preferred conformation around the C5 ornithine residue, potentially enhancing the fit within the enzyme binding pocket [6]. These conformational changes may contribute to the observed differences in stability and pharmacokinetic properties [14].
The terphenyl pentyl ether side chain exhibits considerable conformational flexibility, allowing adaptation to membrane environments and enzyme binding sites [10] [9]. Molecular dynamics simulations suggest that the aromatic rings can rotate around their connecting bonds, providing conformational variability that facilitates membrane insertion and target engagement [10].
The overall molecular shape can be described as an elongated structure with the cyclic peptide core forming a compact globular domain and the terphenyl side chain extending as a flexible lipophilic tail [2]. This architecture enables the molecule to span membrane interfaces while maintaining specific interactions with the transmembrane enzyme complex [1] [2].
Conformational stability is enhanced by the hydrogen bonding network and the prevention of ring-opening degradation through the choline modification [6] [9]. Unlike earlier echinocandins that undergo spontaneous conformational changes due to ring opening, rezafungin maintains a stable three-dimensional structure throughout its extended pharmacokinetic profile [9].